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An In-Depth Technical Guide to the Physicochemical Properties of 3-
Methylenecyclobutanecarbonitrile

Abstract
3-Methylenecyclobutanecarbonitrile is a strained, bifunctional organic molecule featuring a

nitrile group and an exocyclic double bond on a four-membered ring. This unique structural

combination makes it a valuable building block in organic synthesis, particularly for the

construction of complex cyclobutane-containing frameworks relevant to medicinal chemistry

and materials science. This guide provides a comprehensive overview of its core physical and

chemical properties, spectroscopic signature, and a representative synthetic protocol. The

information is tailored for researchers, scientists, and drug development professionals who may

utilize this compound in their work.

Molecular and Physicochemical Properties
3-Methylenecyclobutanecarbonitrile, with the CAS Registry Number 15760-35-7, is typically

encountered as a colorless to light yellow liquid at ambient temperature.[1] Its physicochemical

properties are dictated by the interplay between the polar nitrile group and the nonpolar

carbocyclic ring.
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The fundamental properties of 3-Methylenecyclobutanecarbonitrile are summarized below. It

is important to note the discrepancies in reported values from different suppliers, which may

arise from variations in measurement conditions or sample purity.

Property Value Source(s)

Molecular Formula C₆H₇N [2][3][4]

Molecular Weight 93.13 g/mol [1][3]

Appearance
Colorless to light yellow clear

liquid
[1]

Boiling Point
171.7°C at 760 mmHg65°C at

21 mmHg
[2][5]

Density
0.912 g/mL at 25°C0.92 g/mL

at 20°C
[1]

Refractive Index (n20/D) 1.461 - 1.465 [1][2]

Flash Point 51.8°C - 58.3°C [1][2]

Vapor Pressure 1.38 mmHg at 25°C [2]

Note: Some sources report a melting point of 149-150°C[2][5][6]; however, this is inconsistent

with its common description as a liquid at room temperature and is likely erroneous or refers to

a derivative.

In-Depth Property Analysis
Boiling Point: The relatively high boiling point at atmospheric pressure (171.7°C) for a

molecule of its mass is attributable to the significant dipole moment imparted by the nitrile

functional group, leading to strong dipole-dipole intermolecular forces.[2][5] The boiling point

under reduced pressure (65°C at 21 mmHg) indicates that vacuum distillation is a suitable

method for purification to avoid potential thermal decomposition.

Density and Refractive Index: The density, slightly less than water, and the refractive index

are typical for a small, functionalized carbocyclic compound.[1] These values are crucial for

identity confirmation and purity assessment during synthesis and quality control.
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Solubility: While explicit solubility data is not widely published, the molecule's structure

suggests it would be sparingly soluble in water due to the polar nitrile group, but highly

soluble in common organic solvents such as ethers, esters, and halogenated hydrocarbons.

Synthesis Pathway and Rationale
A primary route for the synthesis of 3-Methylenecyclobutanecarbonitrile is the [2+2]

cycloaddition reaction between allene and acrylonitrile.[7][8] This reaction is thermally induced

and leverages the high reactivity of the strained double bonds in allene.

Synthetic Workflow Diagram
The following diagram illustrates the cycloaddition process. The reaction is typically performed

at elevated temperatures to overcome the activation energy barrier for the concerted

cycloaddition. An inhibitor is often added to prevent the polymerization of acrylonitrile.[8]
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Caption: Synthesis of 3-Methylenecyclobutanecarbonitrile via [2+2] cycloaddition.

Illustrative Experimental Protocol
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This protocol is a conceptual representation based on established chemical principles for this

reaction type.

Reactor Preparation: A high-pressure steel autoclave is charged with acrylonitrile and a

polymerization inhibitor (e.g., hydroquinone).

Reactant Addition: The autoclave is sealed, cooled, and liquid allene is introduced. The

molar ratio of reactants is a critical parameter to optimize yield and minimize side reactions.

Reaction Execution: The autoclave is heated to the target temperature (e.g., 200°C) and

maintained for several hours with stirring to ensure homogeneity.[7]

Work-up and Purification: After cooling, the reaction mixture is transferred from the

autoclave. The unreacted starting materials are removed by distillation. The crude product is

then purified by vacuum distillation to yield pure 3-Methylenecyclobutanecarbonitrile.

Spectroscopic Profile
The structural features of 3-Methylenecyclobutanecarbonitrile give rise to a distinct

spectroscopic signature, which is essential for its identification and characterization.

Infrared (IR) Spectroscopy
The IR spectrum provides direct evidence for the key functional groups. The NIST Chemistry

WebBook displays a reference spectrum for this compound.[4]

C≡N Stretch: A sharp, strong absorption is expected in the range of 2240-2260 cm⁻¹,

characteristic of a nitrile group.

C=C Stretch: An absorption corresponding to the exocyclic double bond should appear

around 1650-1680 cm⁻¹.

=C-H Stretch: The stretching of the vinylic C-H bonds is expected just above 3000 cm⁻¹

(typically 3010-3095 cm⁻¹).

sp³ C-H Stretch: The stretches for the C-H bonds on the cyclobutane ring will appear just

below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: The ¹³C NMR spectrum provides a map of the carbon environments. A reference

spectrum is available on PubChem.[3]

Quaternary Alkene Carbon (C3): Expected around 140-150 ppm.

Nitrile Carbon (C≡N): Expected around 118-125 ppm.

Methylene Alkene Carbon (=CH₂): Expected around 110-115 ppm.

Methine Carbon (C1): The carbon bearing the nitrile group, expected around 25-35 ppm.

Ring Methylene Carbons (C2, C4): The two equivalent methylene groups on the ring,

expected around 30-40 ppm.

¹H NMR: The proton NMR would show distinct signals corresponding to the different proton

environments.

Vinylic Protons (=CH₂): A multiplet or singlet around 4.7-5.0 ppm.

Ring Protons (CH₂ and CH): A complex series of multiplets in the upfield region, likely

between 2.5 and 3.5 ppm, due to complex spin-spin coupling within the strained ring

system.

Mass Spectrometry (MS)
In mass spectrometry, 3-Methylenecyclobutanecarbonitrile would exhibit a molecular ion

peak and characteristic fragmentation patterns.

Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z of 93,

corresponding to the molecular weight of the compound.[9][10][11]

Fragmentation: Key fragmentation pathways would likely involve the loss of small, stable

molecules or radicals. Loss of a hydrogen cyanide molecule (HCN, 27 Da) from the

molecular ion to give a fragment at m/z 66 is a plausible pathway. Cleavage of the

cyclobutane ring could also lead to a variety of smaller fragments.
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Safety and Handling
3-Methylenecyclobutanecarbonitrile is classified as a hazardous substance.

Hazards: It is a flammable liquid and vapor.[1] It is toxic if swallowed and harmful in contact

with skin or if inhaled.[1][3] It can cause skin and eye irritation.[1]

Precautions: Use in a well-ventilated area or fume hood is mandatory. Appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Keep away from heat, sparks, and open flames.

Conclusion
3-Methylenecyclobutanecarbonitrile is a molecule with well-defined physicochemical

properties that make it a useful intermediate in synthetic chemistry. Its strained ring and dual

functionality offer routes to diverse and complex molecular architectures. A thorough

understanding of its properties, spectroscopic characteristics, and safe handling procedures, as

detailed in this guide, is paramount for its effective and safe utilization in a research and

development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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